- Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitorsOrganic & Biomolecular Chemistry, 2023, 21(9), 1980-1991,
Cas no 1209-66-1 (Phenothiazine S,S-Dioxide)

Phenothiazine S,S-Dioxide 化学的及び物理的性質
名前と識別子
-
- 10H-Phenothiazine,5,5-dioxide
- 10H-phenothiazino-5,5-dioxide
- Phenothiazin-5,5-dioxid
- phenothiazine-5,5-dioxide
- phenothiazine-S,S-dioxide
- UNII-2A1OL5D4U2
- Phenothiazine, 5,5-dioxide (6CI, 7CI, 8CI)
- 10H-5λ6-Phenothiazine-5,5-dione
- 5,5-Dioxophenothiazine
- Phenothiazine S,S-dioxide
- 10H-phenothiazine 5,5-dioxide
- 1209-66-1
- NCGC00245912-01
- cid_71024
- HMS1652O11
- STK862563
- CHEMBL1334632
- Phenothiazine 5,5-dioxide
- 5LAMBDA~6~-PHENOTHIAZINE-5,5(10H)-DIONE
- MFCD00455447
- BDBM65847
- SR-01000393539-5
- EU-0033940
- G82810
- SMR000559767
- SR-01000393539-1
- Q27254456
- 10H-5??-PHENOTHIAZINE-5,5-DIONE
- DTXSID30153058
- SCHEMBL1021854
- VS-08866
- E?-phenothiazine-5,5-dione
- SR-01000393539-4
- Oprea1_610038
- AKOS000282012
- 5,5-Dioxophenothiazine;
- EINECS 214-907-6
- NS00006140
- 10H-5
- SR-01000393539
- HMS2852I12
- MLS001197777
- 5,5-Dioxo-10H-phenothiazine
- 10H-Phenothiazine5,5-dioxide
- CS-0021668
- BBL028607
- 2A1OL5D4U2
- Phenothiazine S,S-Dioxide
-
- インチ: 1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H
- InChIKey: ZAYUOSICZWFJSW-UHFFFAOYSA-N
- ほほえんだ: O=S1(C2C(=CC=CC=2)NC2C1=CC=CC=2)=O
計算された属性
- せいみつぶんしりょう: 231.03500
- どういたいしつりょう: 231.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6A^2
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.371
- ゆうかいてん: 160-161 °C
- ふってん: 454°Cat760mmHg
- フラッシュポイント: 228.4°C
- 屈折率: 1.654
- PSA: 54.55000
- LogP: 3.79520
Phenothiazine S,S-Dioxide セキュリティ情報
Phenothiazine S,S-Dioxide 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Phenothiazine S,S-Dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P297600-500mg |
Phenothiazine S,S-Dioxide |
1209-66-1 | 500mg |
$ 651.00 | 2023-09-06 | ||
TRC | P297600-1000mg |
Phenothiazine S,S-Dioxide |
1209-66-1 | 1g |
$1212.00 | 2023-05-17 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D6164-25G |
10H-Phenothiazine 5,5-Dioxide |
1209-66-1 | >95.0%(HPLC)(qNMR) | 25g |
¥2990.00 | 2024-04-18 | |
A2B Chem LLC | AD32159-250mg |
10H-Phenothiazine,5,5-dioxide |
1209-66-1 | 95% | 250mg |
$122.00 | 2024-04-20 | |
A2B Chem LLC | AD32159-1g |
10H-Phenothiazine,5,5-dioxide |
1209-66-1 | 95% | 1g |
$312.00 | 2024-04-20 | |
A2B Chem LLC | AD32159-100mg |
10H-Phenothiazine,5,5-dioxide |
1209-66-1 | 95% | 100mg |
$76.00 | 2024-04-20 | |
abcr | AB599442-5g |
10H-Phenothiazine 5,5-Dioxide; . |
1209-66-1 | 5g |
€195.90 | 2024-04-20 | ||
A2B Chem LLC | AD32159-5g |
10H-Phenothiazine,5,5-dioxide |
1209-66-1 | 95% | 5g |
$1065.00 | 2024-04-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D6164-5G |
10H-Phenothiazine 5,5-Dioxide |
1209-66-1 | >95.0%(HPLC)(qNMR) | 5g |
¥1040.00 | 2024-04-18 | |
TRC | P297600-1g |
Phenothiazine S,S-Dioxide |
1209-66-1 | 1g |
$ 1213.00 | 2023-09-06 |
Phenothiazine S,S-Dioxide 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
Phenothiazine S,S-Dioxide Raw materials
Phenothiazine S,S-Dioxide Preparation Products
Phenothiazine S,S-Dioxide 関連文献
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Songpo Xiang,Zhi Huang,Shuaiqiang Sun,Xialei Lv,Lianwei Fan,Shaofeng Ye,Hongting Chen,Runda Guo,Lei Wang J. Mater. Chem. C 2018 6 11436
-
Yuling Sun,Daokun Zhong,Siqi Liu,Ling Yue,Zhao Feng,Xuming Deng,Xi Chen,Xiaolong Yang,Guijiang Zhou J. Mater. Chem. C 2023 11 4694
-
Zhaojun Liu,Erbo Shi,Yu Wan,Najun Li,Dongyun Chen,Qingfeng Xu,Hua Li,Jianmei Lu,Keqin Zhang,Lihua Wang J. Mater. Chem. C 2015 3 2033
-
4. Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitorsDelna Johnson,Javeena Hussain,Siddhant Bhoir,Vaishali Chandrasekaran,Parul Sahrawat,Tanya Hans,Md Imtiaz Khalil,Arrigo De Benedetti,Vijay Thiruvenkatam,Sivapriya Kirubakaran Org. Biomol. Chem. 2023 21 1980
-
Yogajivan Rout,Anupama Ekbote,Rajneesh Misra J. Mater. Chem. C 2021 9 7508
-
Jie Yang,Heqi Gao,Yunsheng Wang,Yun Yu,Yanbin Gong,Manman Fang,Dan Ding,Wenping Hu,Ben Zhong Tang,Zhen Li Mater. Chem. Front. 2019 3 1391
-
Armands Ruduss,Sergey Belyakov,Kitija A. Stucere,Aivars Vembris,Kaspars Traskovskis Phys. Chem. Chem. Phys. 2023 25 3220
-
Huiting Mao,Jing Gao,Weijun Zhao,Tingting Wang,Guo-Gang Shan,Yun Geng,Kuizhan Shao,Xinlong Wang,Zhongmin Su J. Mater. Chem. C 2022 10 6334
-
In Ho Lee,Jun Yeob Lee RSC Adv. 2015 5 97903
-
Runda Guo,Yaxiong Wang,Zhi Huang,Qing Zhang,Songpo Xiang,Shaofeng Ye,Wei Liu,Lei Wang J. Mater. Chem. C 2020 8 3705
Phenothiazine S,S-Dioxideに関する追加情報
Phenothiazine S,S-Dioxide: Chemical Properties, Applications, and Recent Research Developments
Phenothiazine S,S-Dioxide, with the CAS number 1209-66-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound, derived from phenothiazine, has garnered attention due to its unique chemical structure and versatile applications. The presence of two sulfur dioxide functional groups at the 5- and 10-positions of the phenothiazine core imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry.
The molecular structure of Phenothiazine S,S-Dioxide (CAS no. 1209-66-1) consists of a phenothiazine ring system substituted with two sulfoxide groups. This configuration contributes to its stability under various chemical conditions while allowing for further functionalization. The compound's solubility in polar organic solvents makes it suitable for a wide range of applications, including catalysis, material science, and pharmaceutical synthesis.
In recent years, Phenothiazine S,S-Dioxide has been explored for its potential in medicinal chemistry. Researchers have been particularly interested in its ability to act as a precursor for more complex molecules with therapeutic properties. The sulfoxide groups provide handles for further chemical modification, enabling the synthesis of derivatives with enhanced biological activity. For instance, studies have shown that derivatives of this compound exhibit promising antimicrobial and anti-inflammatory effects.
The synthesis of Phenothiazine S,S-Dioxide (CAS no. 1209-66-1) typically involves the oxidation of phenothiazine using appropriate sulfoxidation agents. Recent advancements in synthetic methodologies have improved the efficiency and yield of this process, making it more accessible for industrial-scale production. These improvements have also reduced the environmental impact of the synthesis, aligning with global efforts toward sustainable chemistry.
One of the most intriguing aspects of Phenothiazine S,S-Dioxide is its role in material science. The compound's ability to form coordination complexes with transition metals has led to its use as a ligand in catalytic systems. These metal complexes have been employed in various transformations, including cross-coupling reactions and oxidation processes, which are crucial for the synthesis of fine chemicals and pharmaceuticals.
The pharmacological potential of derivatives of Phenothiazine S,S-Dioxide (CAS no. 1209-66-1) has been extensively studied. Researchers have found that modifications to the phenothiazine core can lead to compounds with improved pharmacokinetic properties. For example, certain derivatives have shown efficacy in treating neurological disorders by modulating neurotransmitter activity. This underscores the importance of this compound as a scaffold for drug discovery.
In conclusion, Phenothiazine S,S-Dioxide, identified by CAS number 1209-66-1, is a multifaceted compound with broad applications in chemistry and medicine. Its unique structure and reactivity make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As research continues to uncover new uses for this compound, its significance in advancing chemical science is likely to grow even further.
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